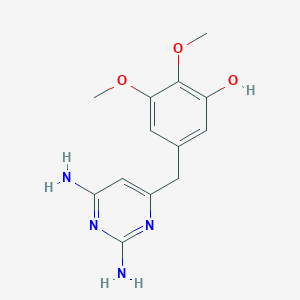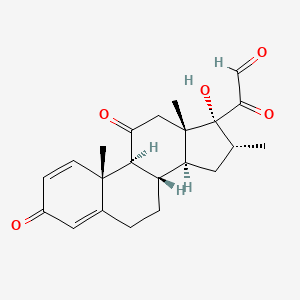
21-Dehydro-16alpha-methyl-11-oxo Prednisolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Dehydro-16alpha-methyl-11-oxo Prednisolone is a synthetic glucocorticoid and a derivative of cortisol. It is an impurity of Prednisolone, which is widely used to treat various inflammatory and autoimmune conditions.
Chemical Reactions Analysis
21-Dehydro-16alpha-methyl-11-oxo Prednisolone, like other glucocorticoids, can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: It can be reduced to form other derivatives.
Substitution: Various substitution reactions can occur, especially at the hydroxyl and keto groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically other glucocorticoid derivatives.
Scientific Research Applications
21-Dehydro-16alpha-methyl-11-oxo Prednisolone has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and reactions of glucocorticoids.
Biology: It is used in biological research to study the effects of glucocorticoids on cellular processes.
Medicine: It is studied for its potential therapeutic effects and as a model compound to understand the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: It is used in the pharmaceutical industry for quality control and to ensure the purity of Prednisolone products.
Mechanism of Action
The mechanism of action of 21-Dehydro-16alpha-methyl-11-oxo Prednisolone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it can modulate gene expression. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines and other mediators .
Comparison with Similar Compounds
21-Dehydro-16alpha-methyl-11-oxo Prednisolone is similar to other glucocorticoids like Prednisolone, Prednisone, and Methylprednisolone. it is unique in its specific structure and the presence of the 21-dehydro and 16alpha-methyl groups, which may influence its pharmacological properties.
Similar Compounds
Properties
Molecular Formula |
C22H26O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[(8S,9S,10R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |
InChI |
InChI=1S/C22H26O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,11-12,15-16,19,27H,4-5,8,10H2,1-3H3/t12-,15+,16+,19-,20+,21+,22+/m1/s1 |
InChI Key |
VOGAAQCXMFPFJO-VUOZLLHNSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)C=O)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)C=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


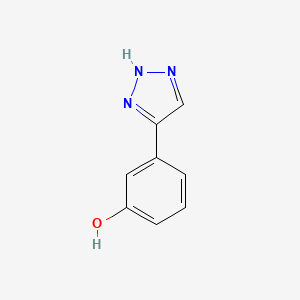
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
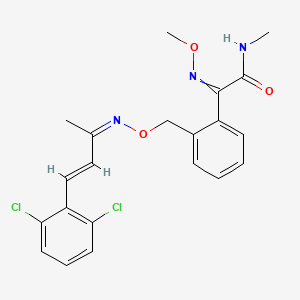
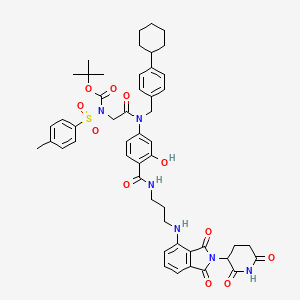
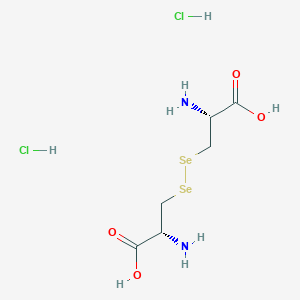
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
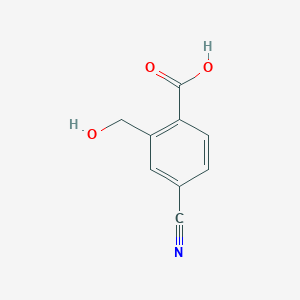
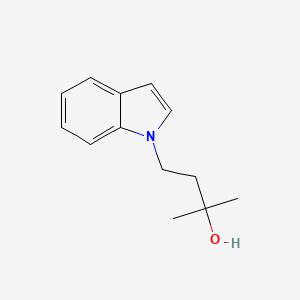
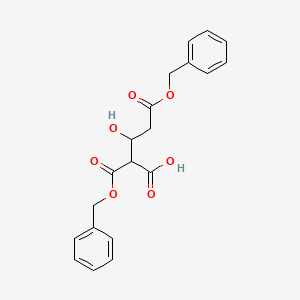
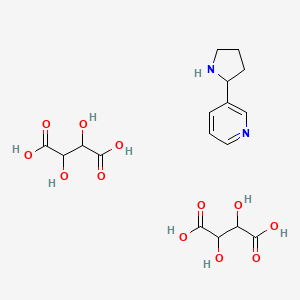
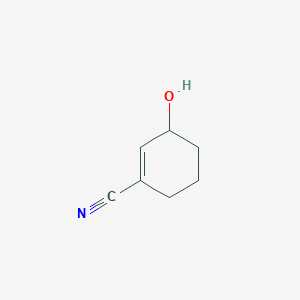
![4-(aminomethyl)-N-[(4-chlorophenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B13861402.png)
